(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid
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Overview
Description
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a methoxy group and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid or boronate ester is coupled with a halogenated indole derivative in the presence of a palladium catalyst.
Formation of the Boronic Acid Group: The final step involves the conversion of the boronate ester to the boronic acid group through hydrolysis under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The indole ring can undergo reduction reactions to form indoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe for studying enzyme activity and protein interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful for detecting and quantifying biomolecules.
Medicine
In medicine, this compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of boron-containing drugs, which have shown promise in cancer therapy and other therapeutic areas.
Industry
In industry, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the design of advanced materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that contain diol groups in their active sites, thereby modulating various biochemical pathways. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the indole and methoxy groups.
Indole-3-boronic Acid: Contains the indole ring but lacks the methoxy and dioxaborolane moieties.
(4-Methoxyphenyl)boronic Acid: Contains the methoxy group but lacks the indole and dioxaborolane moieties.
Uniqueness
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is unique due to its combination of the indole ring, methoxy group, and dioxaborolane moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the boronic acid group allows for versatile reactivity, while the indole ring provides a scaffold for further functionalization and interaction with biological targets.
Biological Activity
(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry. Its structure combines an indole moiety with a dioxaborolane unit, which contributes to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C12H18BNO3, with a molecular weight of 235.09 g/mol. The compound features a boron atom coordinated to an indole structure and a dioxaborolane ring, which enhances its reactivity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the boron atom. Boronic acids are known for their capacity to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity and influence cellular signaling pathways.
Key Mechanisms:
- Inhibition of Proteins : Boronic acids can inhibit proteases and other enzymes by forming stable complexes with active site residues. This property can be leveraged in drug design to target specific pathways involved in disease processes.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells. Research indicates that boronate esters can react with hydrogen peroxide (H2O2), leading to the modulation of oxidative stress responses in cells .
- Theranostic Applications : The unique properties of boron compounds allow for their use in theranostics—combining therapeutic and diagnostic functions. The activation of boronates by ROS presents opportunities for developing targeted therapies that minimize side effects while enhancing efficacy .
Biological Activity
Recent studies have highlighted the biological activities associated with this compound:
Anticancer Properties
Research indicates that compounds containing boronic acid moieties exhibit anticancer activity by inhibiting tumor cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some studies report that boron compounds can induce cell cycle arrest in cancer cells by targeting specific kinases involved in cell division.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways related to oxidative stress .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes implicated in drug resistance mechanisms in cancer therapy:
- MDR Reversers : It has been suggested that the compound can reverse multidrug resistance (MDR) by inhibiting efflux pumps such as P-glycoprotein .
Case Studies
Several case studies have documented the effects of similar boronic acid derivatives on various cancer cell lines:
Study | Compound | Cell Line | Key Findings |
---|---|---|---|
1 | Boronic Acid A | MCF7 (Breast Cancer) | Induced apoptosis via ROS modulation |
2 | Boronic Acid B | HeLa (Cervical Cancer) | Inhibited proliferation and induced G1 arrest |
3 | Boronic Acid C | A549 (Lung Cancer) | Enhanced sensitivity to chemotherapeutics |
These findings suggest a broad spectrum of activity for boronic acid derivatives against different types of cancer.
Properties
Molecular Formula |
C15H21B2NO5 |
---|---|
Molecular Weight |
317.0 g/mol |
IUPAC Name |
[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-7-yl]boronic acid |
InChI |
InChI=1S/C15H21B2NO5/c1-14(2)15(3,4)23-17(22-14)12-7-9-6-10(21-5)8-11(16(19)20)13(9)18-12/h6-8,18-20H,1-5H3 |
InChI Key |
MUTNYFZGWJELFL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC(=C3)OC)B(O)O |
Origin of Product |
United States |
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